3-Chloro-4-fluorobenzonitrile

Physicochemical Properties Analytical Chemistry Solid-State Chemistry

Sourcing a halogenated building block with predictable, orthogonal halogen reactivity is critical for modular drug discovery. 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5) provides precisely this capability. • Orthogonal reactivity: Pd-catalyzed cross-coupling at Cl first, then SNAr at F for sequential diversification. • Validated quality: melting point 69-71 °C, purity ≥98% (GC), supported by public spectral data (NMR, IR, MS). • Supply reliability: stocked in multi-gram quantities with ambient shipping and full documentation.

Molecular Formula C7H3ClFN
Molecular Weight 155.55 g/mol
CAS No. 117482-84-5
Cat. No. B037791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorobenzonitrile
CAS117482-84-5
Molecular FormulaC7H3ClFN
Molecular Weight155.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Cl)F
InChIInChI=1S/C7H3ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
InChIKeyVAHXXQJJZKBZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-fluorobenzonitrile Procurement Guide


3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5) is a halogenated aromatic nitrile with the molecular formula C7H3ClFN and a molecular weight of 155.55 g/mol [1]. It is characterized by its melting point of 69-71°C [2] and serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its utility stems from the presence of three distinct functional groups—a nitrile, a chloro, and a fluoro substituent—which enable a wide range of selective chemical transformations [3].

Three orthogonal functional groups (Cl, F, CN) enable sequential, site-selective transformations
Comprehensive public reference spectra (SDBS) support rapid identity verification
Crystalline solid with defined phase transition facilitates accurate formulation and purification

Non-Interchangeability of 3-Chloro-4-fluorobenzonitrile


Substituting 3-Chloro-4-fluorobenzonitrile with structurally similar analogs such as 3,4-difluorobenzonitrile, 3,4-dichlorobenzonitrile, or 4-fluorobenzonitrile is not straightforward due to the compound's unique halogen combination and substitution pattern. These structural differences profoundly influence its physicochemical properties, including melting point, boiling point, and lipophilicity (XLogP3 = 2.5) [1]. More importantly, the differential reactivity of the chlorine and fluorine atoms under various nucleophilic and cross-coupling conditions dictates the synthetic outcomes. While 3,4-dichlorobenzonitrile serves as a precursor, its conversion to the target compound requires a precise halogen-exchange (Halex) reaction [2], highlighting that even the immediate precursor cannot substitute for the final product in applications where orthogonal halogen reactivity is required.

! Reactivity profile mismatch: Chlorine provides a reactive handle for cross-coupling; fluorine is a poor leaving group. Symmetric analogs (e.g., 3,4-difluoro) lack this orthogonal reactivity.
! Physicochemical property shift: Halogen substitution pattern alters melting point, boiling point, and lipophilicity, which may impact synthetic process design and purification.

Quantitative Evidence for Choosing 3-Chloro-4-fluorobenzonitrile


Melting and Boiling Point Differences

3-Chloro-4-fluorobenzonitrile exhibits a distinct melting point (69-71°C) compared to its closest analogs, which impacts its handling and purification in laboratory and industrial settings. For instance, 3,4-difluorobenzonitrile (CAS 64248-62-0) is reported to have a melting point of 44-46°C, while 3,4-dichlorobenzonitrile (CAS 6574-99-8) melts at 69-71°C [1]. The boiling point of the target compound is 135°C at 65 mmHg , whereas 3,4-difluorobenzonitrile boils at 189-190°C (lit.) at atmospheric pressure, and 3,4-dichlorobenzonitrile boils at 278-280°C (lit.) . These differences in phase transition temperatures are critical for process design, including crystallization, distillation, and thermal stability assessments.

Melting Point Comparison
Head-to-head
69–71°C (target) vs. 44–46°C (3,4-difluoro) and 69–71°C (3,4-dichloro)
Higher lattice energy may improve solid-state stability and handling relative to difluoro analog.
Literature values under standard conditions.
Physicochemical Properties Analytical Chemistry Solid-State Chemistry

Orthogonal Halogen Reactivity

The key synthetic advantage of 3-Chloro-4-fluorobenzonitrile lies in the orthogonal reactivity of its chlorine and fluorine substituents. In nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the chlorine atom is significantly more reactive than the fluorine atom. This allows for the selective functionalization of the chloro position first, leaving the fluoro group intact for subsequent transformations [1]. This is a class-level property inferred from the general reactivity of haloarenes; for example, aryl chlorides undergo Suzuki-Miyaura coupling at a much faster rate than aryl fluorides [2]. In contrast, a compound like 3,4-difluorobenzonitrile offers two relatively less reactive fluorine atoms, limiting its utility for stepwise orthogonal synthesis.

Orthogonal Reactivity
Class-level
C–Cl oxidative addition >> C–F; chlorine is a good leaving group, fluorine is not.
Enables stepwise Pd-catalyzed coupling then SNAr, not possible with difluoro analogs.
Inferred from general haloarene reactivity; specific conditions may vary.
Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Spectral Fingerprint for Identification

3-Chloro-4-fluorobenzonitrile has a fully characterized and publicly available spectral fingerprint across multiple techniques, including 13C NMR (100.40 MHz in CDCl3), 1H NMR, IR (KBr disk), and Mass Spectrometry (70 eV, source 250°C) [1][2][3][4]. This comprehensive dataset, available from the AIST SDBS database, provides an authoritative and verifiable reference for quality control and identification purposes. This contrasts with less commonly used analogs, for which such comprehensive and freely accessible reference spectra may not be readily available from a central, curated source. The availability of these data facilitates faster and more reliable analytical method development for reaction monitoring and final product purity assessment.

Spectral Fingerprint
Reported
Full set of 13C NMR, 1H NMR, IR, MS spectra publicly available in SDBS.
Accelerates in-house analytical method development for identity and purity testing.
Source: AIST curated database.
Analytical Chemistry Spectroscopy Quality Control

Applications of 3-Chloro-4-fluorobenzonitrile


Stepwise Pharmaceutical Intermediate Synthesis

Procure 3-Chloro-4-fluorobenzonitrile when the synthetic route demands sequential, site-selective functionalization of a halogenated aromatic ring. The established orthogonal reactivity of the chlorine and fluorine atoms allows chemists to first perform a Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) on the more reactive chloro position, followed by a nucleophilic aromatic substitution (SNAr) or a more challenging coupling on the fluoro position. This capability is essential for building molecular complexity in a controlled, modular fashion, which is a cornerstone of modern medicinal chemistry programs [1]. This scenario is directly supported by the differential halogen reactivity described in the evidence guide.

Novel Agrochemical Candidates

Use 3-Chloro-4-fluorobenzonitrile as a key intermediate in agrochemical discovery programs. The presence of the fluorine atom is well-documented to enhance metabolic stability and lipophilicity (XLogP3 = 2.5) [2] of the resulting analogs, potentially improving bioavailability and environmental fate profiles. The nitrile group also serves as a bioisostere for carboxylic acids or can be converted to other key functionalities (amides, tetrazoles). The combination of these properties in a single, commercially available building block makes it a valuable starting point for synthesizing libraries of compounds for crop protection screening .

Functional Materials and Liquid Crystal Precursors

Consider 3-Chloro-4-fluorobenzonitrile for the synthesis of advanced materials, including liquid crystalline molecules . Its rigid, dipolar aromatic core, influenced by the electron-withdrawing nitrile and halogen substituents, can impart desirable properties like a high dielectric anisotropy and a favorable mesophase range. The specific substitution pattern (3-chloro, 4-fluoro, 1-cyano) is a common motif in materials chemistry for fine-tuning intermolecular interactions and self-assembly behavior. Its well-defined melting point of 69-71°C [3] also provides a practical advantage for purification and handling during material synthesis.

Analytical Method Development and QC

Leverage the comprehensive and publicly accessible spectral data for 3-Chloro-4-fluorobenzonitrile from authoritative sources like AIST SDBS (including 13C NMR, 1H NMR, IR, and MS) [4][5][6]. This facilitates the rapid development and validation of in-house analytical methods (e.g., HPLC, GC-MS) for monitoring reactions and assessing the purity of the intermediate and final products. The availability of these reference spectra reduces the need for extensive in-house characterization of the starting material, thereby saving time and resources in a fast-paced research environment.

Application
Selection Property
Validation Focus
Stepwise Pharmaceutical Synthesis
Orthogonal halogen reactivity (Cl vs F)
Sequential Pd-coupling / SNAr selectivity
Agrochemical Candidate Discovery
Fluorine-enhanced metabolic stability and moderate lipophilicity
Nitrile bioisostere utility; bioavailability screening
Functional Materials & Liquid Crystals
Rigid dipolar core with Cl/F/CN pattern
Dielectric anisotropy and mesophase behavior
Analytical Method Development & QC
Comprehensive public reference spectra
Method validation using SDBS NMR, IR, MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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